2,4,6-Tris(bromomethyl)mesitylene
Overview
Description
2,4,6-Tris(bromomethyl)mesitylene is a chemical compound that serves as a versatile precursor for the synthesis of various molecular scaffolds and ligands. It is characterized by the presence of three bromomethyl groups attached to a mesitylene ring, which is a derivative of benzene with three methyl groups in a 1,3,5-arrangement. This structure makes it a useful starting material for a range of chemical reactions and syntheses.
Synthesis Analysis
The synthesis of derivatives from 2,4,6-tris(bromomethyl)mesitylene has been reported in the literature. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene involves the use of intermediates derived from tris(halomethyl)-2,4,6-triethylbenzene compounds, which are similar in structure to 2,4,6-tris(bromomethyl)mesitylene . The synthesis process is practical and straightforward, starting from benzene and proceeding through four steps with limited chromatography required for purification.
Molecular Structure Analysis
The molecular structure of derivatives of 2,4,6-tris(bromomethyl)mesitylene has been elucidated using various spectroscopic techniques and X-ray diffraction analysis. For example, the crystal structures of mesitylene derivatives have been determined, providing insights into the geometrical orientations of the molecules . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds derived from 2,4,6-tris(bromomethyl)mesitylene.
Chemical Reactions Analysis
2,4,6-Tris(bromomethyl)mesitylene and its derivatives participate in a variety of chemical reactions. The bromomethyl groups are reactive sites that can undergo further transformations. For instance, the synthesis of sterically buttressed triamine ligands from mesitylene derivatives demonstrates the potential for selective alkylation or condensation reactions, leading to the formation of polydentate ligands with different functional groups . Additionally, the ease of substitution of the –CH2Br group on the mesitylene ring has been exploited to prepare compounds with methylene phosphonic acid groups, showcasing the versatility of the mesitylene scaffold for chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-tris(bromomethyl)mesitylene derivatives are influenced by the mesitylene core and the attached functional groups. The mesitylene ring provides a robust platform for hosting multiple substituents, which can lead to the formation of supramolecular structures with varying dimensionalities . The presence of bromomethyl groups makes the compound a valuable intermediate for further chemical transformations, as these groups can be readily substituted with other functional groups to alter the compound's properties and reactivity.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structures of mesitylene-derived compounds with bromomethyl groups are significantly influenced by C–H⋯Br, C–Br⋯Br, and C–Br⋯π interactions, highlighting the role of bromomethyl groups in molecular packing (Mazik, Buthe, & Jones, 2010).
Synthesis of Complex Organic Structures
- 2,4,6-Tris(bromomethyl)mesitylene has been used in the synthesis of mesityltris(imidazolium) salts and tris-selone derivatives, showcasing its utility in creating intricate organic molecules (Nath, Chakraborty, & Verpoort, 2017).
Development of Photo- and Electroluminescent Materials
- This compound is integral in synthesizing 1,3,5-tris-styryl-benzene compounds with varying optical properties for photo- and electroluminescent applications (Behnisch & Hanack, 2001).
Electrochemical Applications
- In electrochemical alkylations, 2,4,6-Tris(bromomethyl)mesitylene is used to produce distinct adducts with [60]fulleroindolines, demonstrating its role in nuanced electrochemical reactions (Yang et al., 2020).
Antioxidant Synthesis
- The compound is also employed in synthesizing antioxidants like 2,4,6-Tri(3,5-di-tert-butyl-4-hydroxybenzyl) mesitylene, highlighting its role in creating biologically relevant compounds (Wang Xu, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
2,4,6-Tris(bromomethyl)mesitylene, also known as 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene, is primarily used as a building block and general reagent in organic synthesis . It is used to introduce bromine atoms into organic reactions .
Mode of Action
The compound interacts with its targets by introducing bromine atoms into organic reactions . This bromination can lead to changes in the chemical structure of the target molecules, thereby altering their properties and behaviors.
Result of Action
The molecular and cellular effects of 2,4,6-Tris(bromomethyl)mesitylene’s action are primarily the result of the introduction of bromine atoms into organic reactions . This can lead to the synthesis of new compounds with desired properties. The specific effects would depend on the target molecules and the context of the reactions.
properties
IUPAC Name |
1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIFXIATEXVOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CBr)C)CBr)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176408 | |
Record name | 2,4,6-Tris(bromomethyl)mesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(bromomethyl)mesitylene | |
CAS RN |
21988-87-4 | |
Record name | 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21988-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tris(bromomethyl)mesitylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021988874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Tris(bromomethyl)mesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-tris(bromomethyl)mesitylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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